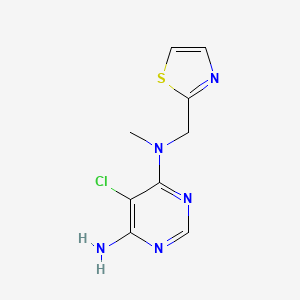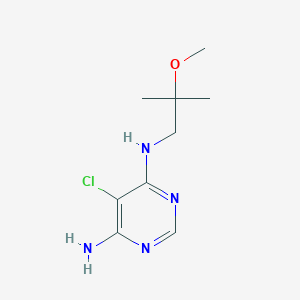![molecular formula C18H14N2O4 B6623710 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazole ring through a carbamoyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The final step involves the coupling of the oxazole derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or benzoic acid are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced compounds.
Scientific Research Applications
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to proteins and other biomolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar structural features.
Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety.
Carbamoyl-substituted oxazoles: Compounds with similar carbamoyl linkages.
Uniqueness
3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid is unique due to its specific combination of an oxazole ring, a carbamoyl bridge, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[(2-phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16(13-7-4-8-14(9-13)18(22)23)19-10-15-11-24-17(20-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAOTQTDLRWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B6623632.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
